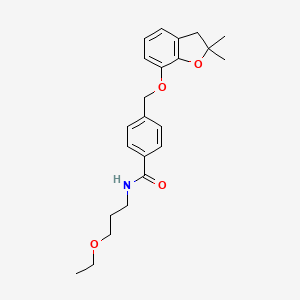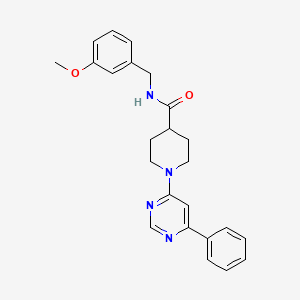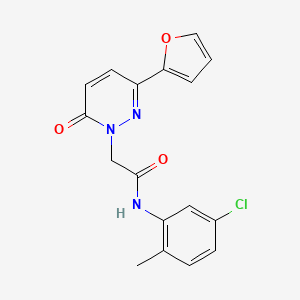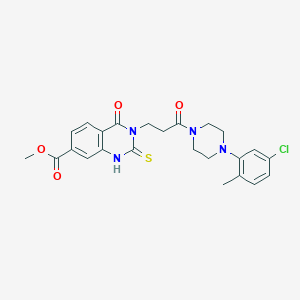
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenethylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields, making the process more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial and anticancer properties.
Benzothiazole derivatives: Known for their anti-tubercular activity.
Uniqueness
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is unique due to its specific chemical structure, which imparts distinct biological activities
Propiedades
Fórmula molecular |
C18H22ClN3O2S |
|---|---|
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H22ClN3O2S/c1-18(2,3)16(24)22-17-21-14(11-25-17)10-15(23)20-9-8-12-4-6-13(19)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,20,23)(H,21,22,24) |
Clave InChI |
HPUQAAWQYHFIRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11277691.png)
![N-[4-(acetylamino)phenyl]-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11277693.png)

![N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11277718.png)
![2-(4-nitrophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B11277724.png)
![7-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11277730.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11277735.png)

![2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11277746.png)

![2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11277757.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-cyanophenyl)acetamide](/img/structure/B11277761.png)

